2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Oxazole Ring: Starting with a suitable precursor, the oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or other aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves coupling the naphthalene ring with the oxazole-phenyl intermediate through an amide bond formation, often using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)ethanamide
- 2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)propionamide
Uniqueness
2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C21H16N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-(3-phenyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C21H16N2O2/c24-20(13-17-11-6-10-15-7-4-5-12-18(15)17)22-21-14-19(23-25-21)16-8-2-1-3-9-16/h1-12,14H,13H2,(H,22,24) |
InChI Key |
PSDVXQGVKHTKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.